![molecular formula C17H15FO3 B11724078 3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is a synthetic organic compound with the molecular formula C17H15FO3 It is characterized by the presence of a fluorophenyl group and an ethylphenoxy group attached to a propenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylphenol and 5-fluoro-2-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-ethylphenol with 5-fluoro-2-nitrobenzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is then coupled with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide to form methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(4-ethylphenoxy)phenyl]prop-2-enoic acid
- 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Uniqueness
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is unique due to the presence of both a fluorophenyl group and an ethylphenoxy group, which impart distinct chemical and biological properties compared to similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C17H15FO3 |
|---|---|
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15FO3/c1-2-12-4-3-5-15(10-12)21-16-8-7-14(18)11-13(16)6-9-17(19)20/h3-11H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
FQAVQTSHGYTFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


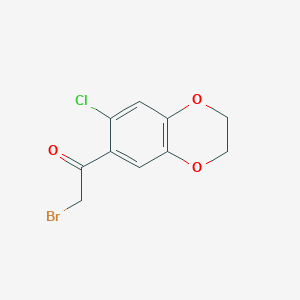
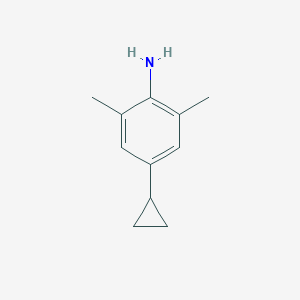
![N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide](/img/structure/B11724011.png)

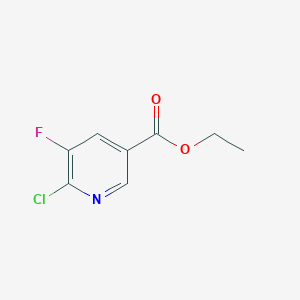
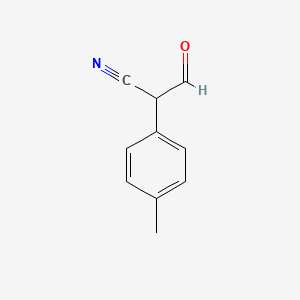



![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
![ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate](/img/structure/B11724070.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
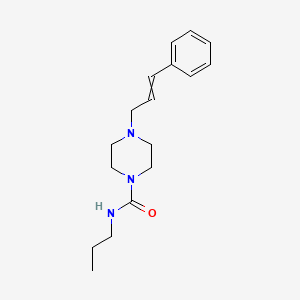
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
